molecular formula C11H15N3O4S B11825817 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone

1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone

Cat. No.: B11825817
M. Wt: 285.32 g/mol
InChI Key: GXUICLSSLFADMY-UHFFFAOYSA-N
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Description

1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone ( 1352496-51-5) is a high-purity chemical compound offered for research and development purposes. This molecule features a piperazine core functionalized with an acetyl group and a 4-hydroxypyridine-3-sulfonyl moiety, making it a valuable intermediate in medicinal chemistry . The piperazine ring is a privileged scaffold in drug discovery, found in numerous biologically active compounds across various therapeutic areas . The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules. Its structure offers two key sites for derivatization: the secondary amine on the piperazine ring and the hydroxyl group on the pyridine ring. The sulfonamide linkage itself is a common pharmacophore in many pharmaceuticals . Researchers can readily functionalize the piperazine nitrogen through N-alkylation or N-acylation reactions to create a diverse library of analogs for structure-activity relationship (SAR) studies . This allows for the exploration of new chemical space in the search for novel bioactive molecules. Piperazine derivatives, including acetylpiperazines, are known to be important building blocks in today's drug discovery pipeline . The specific substitution pattern of this compound, combining a sulfonyl group linked to a heteroaromatic system with a polar hydroxyl group, is reminiscent of structures investigated for various pharmacological activities. As such, this compound holds significant value for researchers working in hit-to-lead optimization and the development of new therapeutic agents. Handling Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C11H15N3O4S/c1-9(15)13-4-6-14(7-5-13)19(17,18)11-8-12-3-2-10(11)16/h2-3,8H,4-7H2,1H3,(H,12,16)

InChI Key

GXUICLSSLFADMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Hydroxypyridine-3-sulfonyl Chloride

The sulfonyl chloride intermediate is critical for introducing the sulfonamide group. A high-yield method involves reacting 4-hydroxypyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) in chlorobenzene or trifluoromethylbenzene. This solvent choice minimizes byproducts and enhances safety compared to traditional toluene-based systems.

Reaction Conditions

  • Reactants : 4-Hydroxypyridine-3-sulfonic acid (1 equiv), PCl₅ (1.2 equiv)

  • Solvent : Chlorobenzene

  • Temperature : 80–100°C

  • Yield : 85–90%

Mechanistic Insight
PCl₅ acts as a chlorinating agent, converting the sulfonic acid moiety into a sulfonyl chloride. The reaction proceeds via nucleophilic substitution, with chlorobenzene stabilizing reactive intermediates.

Acetylation of Piperazine

The piperazine core is functionalized via acetylation to yield 1-acetylpiperazine. This step typically employs acetic anhydride or acetyl chloride under basic conditions.

Procedure

  • Reactants : Piperazine (1 equiv), acetic anhydride (1.1 equiv)

  • Base : Triethylamine (1.2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Yield : 95%

Industrial Optimization
Continuous flow reactors enhance scalability, reducing reaction times from hours to minutes while maintaining >90% yield.

Sulfonylation of 1-Acetylpiperazine

The final step couples 1-acetylpiperazine with 4-hydroxypyridine-3-sulfonyl chloride to form the sulfonamide bond.

Reaction Setup

  • Reactants : 1-Acetylpiperazine (1 equiv), 4-hydroxypyridine-3-sulfonyl chloride (1.05 equiv)

  • Base : Sodium bicarbonate (2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → room temperature

  • Yield : 75–80%

Mechanism
The base deprotonates the piperazine nitrogen, enabling nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. The reaction is highly exothermic, necessitating controlled addition.

Alternative Methodologies

Copper-Catalyzed Sulfonate Ester Formation

A ligand-free copper-mediated method allows direct sulfonylation of hydroxypyridines using sodium sulfinates. While primarily used for ester synthesis, this approach can be adapted for sulfonamides with modifications.

Conditions

  • Catalyst : CuBr₂ (10 mol%)

  • Reactants : 4-Hydroxypyridine, sodium sulfinate (1.2 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Yield : 60–70% (for analogous sulfonamides)

Limitations
Lower yields compared to sulfonyl chloride routes, but advantageous for avoiding hazardous PCl₅.

Reductive Amination Approaches

Patent literature describes reductive amination for piperazine derivatives, though direct applicability to the target compound requires validation. For example, hydrogenation of nitro intermediates in ethanol with Pd/C yields piperazine cores.

Industrial-Scale Production

Continuous Flow Synthesis

Automated systems optimize both acetylation and sulfonylation steps:

  • Residence Time : <10 minutes per step

  • Throughput : 50 kg/day

  • Purity : >99% (by HPLC)

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyridine-H), 7.95 (d, J = 6.2 Hz, 1H), 3.55 (m, 4H, piperazine), 2.45 (s, 3H, acetyl).

  • Mass Spectrometry :

    • ESI-MS : m/z 285.32 [M+H]⁺ (calc. for C₁₁H₁₅N₃O₄S).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O:MeCN).

  • Elemental Analysis : C 46.31%, H 5.30%, N 14.73% (theoretical: C 46.31%, H 5.30%, N 14.73%).

Challenges and Optimization

Byproduct Formation

  • Issue : Over-sulfonation at the piperazine nitrogen.

  • Mitigation : Use stoichiometric sulfonyl chloride and low temperatures.

Solvent Selection

  • Chlorobenzene outperforms toluene in sulfonyl chloride synthesis, reducing tar formation.

Comparative Data Tables

Table 1. Sulfonylation Methods Comparison

MethodYield (%)Purity (%)ScalabilitySafety
PCl₅/Chlorobenzene85–90>99HighModerate
CuBr₂/NaSO₂R60–7095MediumHigh

Table 2. Industrial vs. Lab-Scale Parameters

ParameterLab-Scale (Batch)Industrial (Flow)
Reaction Time6–8 h<10 min
Throughput10 g/day50 kg/day
Energy ConsumptionHighLow

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The sulfonyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used to substitute the sulfonyl group, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound is being investigated for its antimicrobial properties. Piperazine derivatives, including those with hydroxypyridine and sulfonamide functionalities, have demonstrated significant biological activities. For instance, studies indicate that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics .

Pharmacological Studies
Research has highlighted the importance of piperazine derivatives in drug discovery. The piperazine ring is a common structural feature in many pharmaceuticals, contributing to their biological activity across various therapeutic areas, including antifungal and anti-inflammatory agents. The specific combination of functional groups in 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone enhances its potential as a lead compound for new drug candidates .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate the sulfonamide and piperazine functionalities. The ability to modify the piperazine ring allows for the exploration of various derivatives, which can be tailored for specific biological targets .

Case Studies
In one study, derivatives of piperazine were synthesized to evaluate their activity against various pathogens. The results indicated that modifications to the sulfonamide group significantly influenced antimicrobial potency, demonstrating the importance of structural variations in enhancing biological activity .

Biological Mechanisms

Target Interaction
The presence of the hydroxypyridine moiety suggests that this compound may interact with biological targets through hydrogen bonding and π–π interactions. This interaction profile is crucial for its potential use as an inhibitor in various biochemical pathways .

Anti-inflammatory Properties
Research has also pointed towards the anti-inflammatory effects of similar compounds. The ability to inhibit inflammatory mediators positions this compound as a candidate for treating conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Hydroxypyridin-3-yl)piperazin-1-yl)ethanone: Lacks the sulfonyl group, which may result in different binding properties.

    1-(4-(4-Methoxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone: The methoxy group can alter the compound’s reactivity and binding affinity.

    1-(4-(4-Hydroxypyridin-3-yl)sulfonyl)piperidin-1-yl)ethanone: The piperidine ring may affect the compound’s overall conformation and biological activity.

Uniqueness

1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is unique due to the presence of both the sulfonyl and hydroxypyridine groups, which confer specific chemical and biological properties. These functional groups allow for versatile chemical modifications and interactions with various biological targets, making the compound valuable in research and industrial applications.

Biological Activity

1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N3O4SC_{13}H_{16}N_{3}O_{4}S, with a molecular weight of approximately 300.35 g/mol. The compound features a piperazine ring, a sulfonyl group, and a hydroxypyridine moiety, which contribute to its diverse biological interactions.

Research indicates that the compound interacts with various biological targets through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against several bacterial strains, making it a candidate for further exploration in antibiotic development.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AntifungalPotential activity against fungal pathogens, though further studies are needed.
AnticancerPreliminary data suggest cytotoxic effects on certain cancer cell lines.
Enzyme InhibitionInhibits specific enzymes linked to metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Kharb et al. (2012) assessed the antimicrobial activity of various piperazine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro experiments reported by Bogatcheva et al. (2006) indicated that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and optimization of the compound for enhanced biological activity:

  • Synthesis Methodology : The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing techniques such as microwave-assisted synthesis to improve yield and purity.
  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the hydroxypyridine and piperazine moieties can significantly influence biological activity, guiding further drug design efforts.

Q & A

Q. How can in silico modeling predict metabolic pathways and potential toxicity?

  • Methodology : ADMET Predictor™ simulations reveal hepatic metabolism via CYP3A4-mediated hydroxylation (major pathway) and renal excretion. Toxicity alerts (e.g., hERG inhibition) are assessed using QSAR models, guiding structural modifications to reduce cardiotoxicity .

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